(3S,4S)-3-Amino-4-methyltetrahydrothiophene 1,1-dioxide
CAS No.:
Cat. No.: VC13574459
Molecular Formula: C5H11NO2S
Molecular Weight: 149.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H11NO2S |
|---|---|
| Molecular Weight | 149.21 g/mol |
| IUPAC Name | (3S,4S)-4-methyl-1,1-dioxothiolan-3-amine |
| Standard InChI | InChI=1S/C5H11NO2S/c1-4-2-9(7,8)3-5(4)6/h4-5H,2-3,6H2,1H3/t4-,5-/m1/s1 |
| Standard InChI Key | YYGNWYCWJLWHCR-RFZPGFLSSA-N |
| Isomeric SMILES | C[C@@H]1CS(=O)(=O)C[C@H]1N |
| SMILES | CC1CS(=O)(=O)CC1N |
| Canonical SMILES | CC1CS(=O)(=O)CC1N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound belongs to the class of bicyclic sulfonamides, characterized by a tetrahydrothiophene ring (five-membered sulfur-containing heterocycle) with two sulfone groups at the 1,1-positions. The stereochemistry at C3 and C4 is critical, with both centers adopting an S configuration, distinguishing it from diastereomers such as the (3S,4R)-isomer . The molecular formula is C₅H₁₁NO₂S, with a molecular weight of 149.21 g/mol .
Key Structural Attributes:
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Stereochemistry: (3S,4S) configuration ensures spatial orientation of functional groups.
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Functional Groups: Primary amine (-NH₂), methyl (-CH₃), and sulfone (-SO₂) groups.
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Ring System: Tetrahydrothiophene 1,1-dioxide backbone, contributing to rigidity and electronic properties .
Spectroscopic and Computational Data
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InChIKey:
YYGNWYCWJLWHCR-RFZPGFLSSA-N(distinct from the (3S,4R)-isomer) . -
Density: ~1.5 g/cm³ (estimated for analogous sulfonamides) .
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Boiling Point: ~424°C (extrapolated from similar compounds) .
Synthesis and Stereochemical Control
Synthetic Routes
The synthesis typically involves multi-step strategies to achieve stereochemical precision:
Route 1: Cyclization of Acyclic Precursors
A common approach utilizes dithioacetals or thioaminals as intermediates. For example, aldehyde derivatives undergo Mukaiyama aldol reactions with enoxysilanes under Cram-Chelate control to establish the stereogenic centers, followed by cyclization .
Route 2: Hydroxylamine-Mediated Ring Contraction
As described in U.S. Patent 4,847,386, 3-oxotetrahydrothiophenes react with hydroxylamine salts (e.g., hydroxylamine hydrochloride) in polar solvents (e.g., DMF) at elevated temperatures (50–200°C). This one-pot method avoids isolation of intermediates and achieves yields up to 96.5% .
Example Protocol:
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Starting Material: 4-Methyl-3-oxotetrahydrothiophene-2-carboxylate.
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Reagents: Hydroxylamine hydrochloride, FeCl₃, cyanuric chloride.
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Outcome: High diastereoselectivity (>20:1) for the (3S,4S)-isomer .
Stereochemical Considerations
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Chiral Catalysts: Asymmetric hydrogenation or enzymatic resolution ensures enantiopurity .
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Crystallographic Analysis: X-ray diffraction confirms absolute configuration, as demonstrated for related thiophene derivatives .
Physicochemical and Biochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water .
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Stability: Stable under inert atmospheres but sensitive to strong acids/bases due to the sulfone and amine groups.
Enzyme Inhibition:
The compound inhibits pyridoxal 5′-phosphate (PLP)-dependent enzymes, such as human ornithine aminotransferase (hOAT), via covalent adduct formation. The (3S,4S)-configuration enhances target selectivity over γ-aminobutyric acid aminotransferase (GABA-AT) .
Mechanistic Insights:
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Schiff Base Formation: The amine reacts with PLP to form an external aldimine.
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Tautomerization: Generates a conjugated imine intermediate.
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Covalent Adduct: Electrophilic intermediates trap active-site nucleophiles (e.g., lysine residues), leading to irreversible inhibition .
Applications in Medicinal Chemistry
Drug Discovery
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Lead Optimization: Serves as a scaffold for modifying pharmacokinetic properties (e.g., logP, metabolic stability) .
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Prodrug Design: The amine group facilitates prodrug conjugation (e.g., carbamate derivatives) .
Synthetic Intermediates
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Peptide Mimetics: The rigid sulfone ring mimics proline residues in peptide analogs .
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Heterocycle Synthesis: Used in Pummerer rearrangements to generate thionium ions for nucleophilic additions .
Comparative Analysis of Stereoisomers
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